2-[(Carboxymethyl)carbamoyl]benzoic acid
Description
2-[(Carboxymethyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carboxymethyl carbamoyl substituent at the 2-position. Structurally, it comprises a benzoic acid backbone linked to a carbamoyl group (-CONH-) and a carboxymethyl (-CH2COOH) moiety. This compound is synthesized via the oxidation of 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS: 65180-94-1), where the hydroxymethyl (-CH2OH) group is converted to a carboxymethyl (-CH2COOH) group under controlled oxidative conditions . The oxidation process likely increases molecular weight due to the addition of oxygen and hydrogen adjustments, yielding a compound with enhanced solubility and ionizability compared to its precursor.
The carboxymethyl group imparts higher water solubility, particularly in alkaline environments, due to the presence of a carboxylic acid moiety that ionizes at physiological pH. This property makes it advantageous for pharmaceutical and biochemical applications, such as enzyme inhibition studies or drug design, where solubility and bioavailability are critical .
Properties
CAS No. |
4743-52-6 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-(carboxymethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(15)16/h1-4H,5H2,(H,11,14)(H,12,13)(H,15,16) |
InChI Key |
AAZNMGBBGJBDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)carbamoyl]benzoic acid can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method has been optimized to produce high yields of the compound . The reaction typically involves the coupling of a halogenated benzoic acid derivative with a carboxymethyl carbamate under specific conditions.
Industrial Production Methods
Industrial production methods for 2-[(Carboxymethyl)carbamoyl]benzoic acid are less documented in the literature. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbamoyl group into other functional groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Carboxymethyl)carbamoyl]benzoic acid, also known as C10H9NO5, is a chemical compound with diverse applications, particularly in the biomedical and chemical research fields . This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.
Scientific Research Applications
Kartogenin (KGN) Analogue Kartogenin, a stable non-protein small molecule, has a structure of 2-[(4-phenylphenyl) carbamoyl] benzoic acid and can induce bone formation .
Chitosan-Chondroitin Sulfate Hydrogel Fabrication 2-[(Carboxymethyl)carbamoyl]benzoic acid is used in fabricating injectable Chitosan-Chondroitin Sulfate Hydrogels .
Creatine Supplementation Studies Studies have investigated the impact of creatine supplementation on the formation of heterocyclic amines (HCAs), including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx), 2-amino-(1,6-dimethylfuro[3,2-e]imidazo[4,5-b])pyridine (IFP) and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) . While not directly 2-[(Carboxymethyl)carbamoyl]benzoic acid, these studies highlight the importance of understanding the impact of related compounds in biological systems .
Case Studies
Due to the limited direct research on 2-[(Carboxymethyl)carbamoyl]benzoic acid, specific case studies are not available. However, its role in the synthesis of Kartogenin provides an indirect case study:
- Kartogenin in Cartilage Regeneration : Kartogenin, synthesized using 2-[(Carboxymethyl)carbamoyl]benzoic acid as a precursor, has been studied for its ability to promote cartilage regeneration. Studies show that KGN stimulates chondrogenesis by modulating the interaction between filamin A and CBFβ, which enhances the expression of chondrocyte-specific genes .
Chemical Properties and Safety
While specific safety data for 2-[(Carboxymethyl)carbamoyl]benzoic acid are not detailed in the provided references, general information for similar compounds can offer insights:
- Solubility : Carboxylic acids are generally soluble in polar solvents and may have limited solubility in non-polar solvents.
- Reactivity : The compound contains carboxylic acid and amide functional groups, making it reactive to both electrophiles and nucleophiles .
- Safety : As with any chemical compound, appropriate safety measures, including wearing personal protective equipment (PPE) such as gloves and eye protection, should be observed .
Mechanism of Action
The mechanism by which 2-[(Carboxymethyl)carbamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-[(Carboxymethyl)carbamoyl]benzoic acid and analogous compounds are summarized below, highlighting substituent effects on physicochemical properties and biological activity.
Structural and Physicochemical Comparisons
*Estimated based on oxidation of hydroxymethyl precursor .
Key Observations:
- Solubility: The carboxymethyl group in the target compound enhances water solubility compared to hydrophobic substituents like 4-methylphenyl . Fluorophenyl and benzothiazole derivatives exhibit intermediate solubility due to polar functional groups .
- Acidity: The carboxylic acid group in the target compound lowers its pKa, favoring ionization in physiological conditions, whereas non-ionizable substituents (e.g., methylphenyl) reduce pH-dependent solubility .
Biological Activity
2-[(Carboxymethyl)carbamoyl]benzoic acid, a compound with the chemical formula C10H9NO5, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety with a carboxymethyl and carbamoyl functional group. Its structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 219.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Not specified |
Antibacterial Activity
Research has shown that 2-[(Carboxymethyl)carbamoyl]benzoic acid exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Study Findings : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is believed to result from the disruption of bacterial cell wall synthesis and function.
Antifungal Activity
The compound also displays antifungal activity, making it a candidate for treating fungal infections.
- Study Findings : In vitro tests indicated that it inhibited the growth of Candida albicans with an MIC of 64 µg/mL .
- Mechanism : The antifungal effect may involve interference with fungal cell membrane integrity.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-[(Carboxymethyl)carbamoyl]benzoic acid has been explored in several studies.
- Study Findings : It was shown to reduce inflammation markers in animal models, with significant reductions in tumor necrosis factor-alpha (TNF-α) levels .
- Mechanism : The compound likely exerts its effects by inhibiting pro-inflammatory cytokines and mediators.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated, revealing its ability to scavenge free radicals effectively.
- Study Findings : It demonstrated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays .
- Mechanism : The presence of hydroxyl groups in its structure is thought to contribute to its radical-scavenging capacity.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, 2-[(Carboxymethyl)carbamoyl]benzoic acid was tested against a panel of clinically relevant pathogens. Results indicated that the compound significantly inhibited the growth of multi-drug resistant strains, suggesting potential as an alternative therapeutic agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
A study involving rats treated with the compound showed reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its use in inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for 2-[(Carboxymethyl)carbamoyl]benzoic acid in laboratory settings?
The compound is typically synthesized via carbodiimide-mediated coupling between a benzoic acid derivative and carboxymethylamine. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid group for nucleophilic attack by the amine. Post-reaction purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of ethyl acetate in hexanes .
Q. Which spectroscopic methods are most effective for characterizing 2-[(Carboxymethyl)carbamoyl]benzoic acid?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm the carbamoyl and carboxymethyl groups.
- IR spectroscopy : Peaks near 1680–1720 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight.
- X-ray crystallography : For definitive structural confirmation, as demonstrated for analogous benzoic acid derivatives (e.g., 2-(dibromomethyl)benzoic acid) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests suggest storage at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamoyl group. Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) can monitor degradation .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and interaction of 2-[(Carboxymethyl)carbamoyl]benzoic acid with biological targets?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) model electronic properties like frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with enzymes or receptors, leveraging crystal structures from databases like the PDB. For example, similar compounds (e.g., Kartogenin) show binding affinity to collagen or growth factor receptors .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Optimized coupling conditions : Adjust stoichiometry (1.2:1 amine:acid ratio), use HOBt as an additive to reduce racemization, and monitor reaction progress via TLC.
- Advanced purification : Preparative HPLC with a C18 column for high-purity isolation (>98%).
- Controlled crystallization : Slow evaporation from DMF/water to obtain single crystals for structural validation .
Q. How does hydrogen bonding influence the crystal packing and stability of this compound?
Single-crystal X-ray diffraction reveals intermolecular O–H⋯O hydrogen bonds between carboxyl groups, forming inversion dimers (as seen in 2-(dibromomethyl)benzoic acid). Graph-set analysis (Bernstein notation) classifies these interactions as R₂²(8) motifs, critical for lattice stability. Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with melting points .
Q. What analytical approaches differentiate polymorphic forms of 2-[(Carboxymethyl)carbamoyl]benzoic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
